molecular formula C13H11N2NaO4S B12662188 Sodium N-(3-aminobenzoyl)sulphanilate CAS No. 84029-49-2

Sodium N-(3-aminobenzoyl)sulphanilate

Cat. No.: B12662188
CAS No.: 84029-49-2
M. Wt: 314.29 g/mol
InChI Key: UTCOEJNQMPBYKD-UHFFFAOYSA-M
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Description

Sodium N-(3-aminobenzoyl)sulphanilate is a chemical compound with the molecular formula C₁₃H₁₁N₂NaO₄S and a molecular weight of 314.292 g/mol . It is known for its unique structure, which includes both an amino group and a sulphanilate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(3-aminobenzoyl)sulphanilate typically involves the reaction of 3-aminobenzoic acid with sulphanilic acid in the presence of a suitable base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium N-(3-aminobenzoyl)sulphanilate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium N-(3-aminobenzoyl)sulphanilate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium N-(3-aminobenzoyl)sulphanilate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the sulphanilate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium N-(4-aminobenzoyl)sulphanilate
  • Sodium N-(2-aminobenzoyl)sulphanilate
  • Sodium N-(3-aminobenzoyl)benzenesulfonate

Uniqueness

Sodium N-(3-aminobenzoyl)sulphanilate is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

84029-49-2

Molecular Formula

C13H11N2NaO4S

Molecular Weight

314.29 g/mol

IUPAC Name

sodium;4-[(3-aminobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C13H12N2O4S.Na/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19;/h1-8H,14H2,(H,15,16)(H,17,18,19);/q;+1/p-1

InChI Key

UTCOEJNQMPBYKD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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